molecular formula C17H21F2N3O B6914845 N-[[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine

N-[[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine

Cat. No.: B6914845
M. Wt: 321.36 g/mol
InChI Key: POOPWLPDWYTEID-UHFFFAOYSA-N
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Description

N-[[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluorophenyl group and an oxane ring

Properties

IUPAC Name

N-[[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O/c1-22(9-12-4-3-7-23-11-12)10-13-8-20-21-17(13)16-14(18)5-2-6-15(16)19/h2,5-6,8,12H,3-4,7,9-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOPWLPDWYTEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCOC1)CC2=C(NN=C2)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The difluorophenyl group is introduced via electrophilic aromatic substitution reactions. The final steps involve the formation of the oxane ring and the attachment of the methylamine group through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to streamline the synthesis process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine involves its interaction with specific molecular targets. The difluorophenyl group and pyrazole ring are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[5-(2,6-dichlorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine
  • N-[[5-(2,6-dibromophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine

Uniqueness

N-[[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.

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